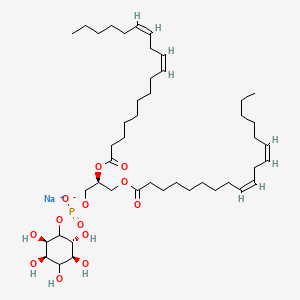

磷脂酰肌醇(大豆)钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Phosphatidylinositol is synthesized in cells by the transfer of an inositol molecule from inositol-1-phosphate to CDP-diacylglycerol. This process is crucial for the formation of phosphatidylinositol, which is a key component of cell membranes and plays a significant role in various cellular functions.Molecular Structure Analysis

The molecular formula of Phosphatidylinositol, plant, wheat germ (Na+ salt) is C43H78NaO13P. It incorporates both hydrophobic and hydrophilic regions, making it an amphipathic molecule. The structure includes a glycerol backbone, two fatty acid tails, a phosphate group, and an inositol ring at the head.Chemical Reactions Analysis

Phosphatidylinositol plays a key role in the production of second messengers and regulates membrane-protein interactions . It also impacts membrane dynamics by directing the inward and outward flow of membrane as vesicular traffic is coupled to the conversion of phosphoinositides .科学研究应用

质量检验和分析

磷脂酰肌醇(大豆)钠用作 USP 参考标准,用于特定的质量检验和分析 . 它作为基准,以确保各种科学和工业应用中其他物质的质量和完整性 .

2. 磷脂标准储备溶液的制备 该化合物也用于在卵磷脂测定中制备磷脂标准储备溶液 . 这涉及使用液相色谱法与蒸发光散射检测器联用 .

3. 参与细胞信号转导通路 由于磷酸肌醇参与肌醇磷酸盐介导的细胞信号转导通路,人们对磷酸肌醇、其类似物和相关酶的化学和生物化学越来越感兴趣 .

4. 磷脂酰肌醇及其衍生物的合成和应用 近年来,磷脂酰肌醇及其衍生物的合成和应用取得了进展 . 这包括创建新化合物和探索其在各个研究领域中的潜在用途 .

脂类生化研究

磷脂酰肌醇(大豆)钠在脂类生化中起着至关重要的作用 . 它通常用于研究以了解生物系统中脂类的结构和功能 .

生物来源中的用途

作用机制

Target of Action

Phosphatidylinositol (Soy) Sodium, also known as Phosphatidylinositol, plant, wheat germ (Na+ salt), primarily targets cell membranes in eukaryotic cells . It is a major inositol-containing phospholipid found in mammalian cells and subcellular membranes .

Mode of Action

Phosphatidylinositol interacts with its targets by integrating into the cell membrane and participating in the formation of phosphoinositides , which are crucial for intracellular signal transduction . It is phosphorylated at the inositol ring’s 3, 4, and/or 5 hydroxyl positions by various lipid kinases, producing a variety of phosphatidylinositol monophosphates (PI3P, PI4P, and PI5P), diphosphates, and triphosphates .

Biochemical Pathways

The primary biochemical pathway involving Phosphatidylinositol (Soy) Sodium is the Phosphatidylinositol Cycle (PI-cycle) . This cycle is the major pathway for the synthesis of phosphatidylinositol and its phosphorylated forms . Some lipid intermediates of the PI-cycle, including diacylglycerol and phosphatidic acid, are also important lipid signaling agents .

Pharmacokinetics

Phosphatidylinositol (Soy) Sodium is a lipid molecule, and its pharmacokinetics are largely determined by its lipid nature. It is soluble in chloroform/methanol (9:1) at 20 mg/mL . The compound’s ADME properties are not well-studied, but as a lipid, it is expected to be absorbed and distributed within the body’s lipid compartments. Its metabolism likely involves enzymatic processes within the cell, particularly those associated with lipid metabolism.

Result of Action

The action of Phosphatidylinositol (Soy) Sodium at the molecular and cellular levels results in the production of various phosphoinositides, which play crucial roles in cell signaling . These phosphoinositides can act as molecular switches controlling cell signaling cascades, membrane dynamics, and remodeling .

Action Environment

The action of Phosphatidylinositol (Soy) Sodium can be influenced by various environmental factors. For instance, the PI-cycle requires a large amount of metabolic energy . Different steps of the cycle occur in two different membranes, the plasma membrane and the endoplasmic reticulum . Therefore, the cellular environment and energy status can significantly impact the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

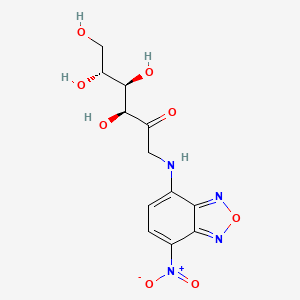

Phosphatidylinositol, plant, wheat germ (Na+ salt) can be phosphorylated on their inositol rings to produce phosphoinositides . These phosphoinositides have been implicated in calcium regulation, vesicle trafficking, mitogenesis, cell survival, and rearrangement of actin .

Cellular Effects

Phosphatidylinositol, plant, wheat germ (Na+ salt) plays important roles in various cellular processes, including signal transduction, intracellular trafficking, and actin cytoskeleton organization . The dynamic change between Phosphatidylinositol and its phosphorylated form, phosphoinositides, in response to stress is crucial for maintaining ion homeostasis to protect plants from unfavorable environmental conditions .

Molecular Mechanism

The molecular mechanism of Phosphatidylinositol, plant, wheat germ (Na+ salt) involves its conversion to phosphoinositides through phosphorylation . These phosphoinositides bind and activate certain cellular components, influencing various cellular functions .

Temporal Effects in Laboratory Settings

It is known that the ratio of Phosphatidylinositol to its phosphorylated form, phosphoinositides, changes under stress conditions .

Metabolic Pathways

Phosphatidylinositol, plant, wheat germ (Na+ salt) is involved in the phosphoinositide pathway . It is synthesized from CPD-DAG and myoinositol by phosphoinositol synthase, and can be further phosphorylated to produce phosphoinositides .

Subcellular Localization

Given its role in signal transduction and intracellular trafficking, it is likely to be found in various cellular compartments .

属性

| { "Design of the Synthesis Pathway": "Phosphatidylinositol can be synthesized by a stepwise addition of inositol and fatty acids to a glycerol backbone. The plant, wheat germ (Na+ salt) can be used as a source of phosphatidylinositol.", "Starting Materials": [ "Inositol", "Fatty acids", "Glycerol", "Plant, wheat germ (Na+ salt)" ], "Reaction": [ "Step 1: Inositol is activated by reaction with uridine diphosphate (UDP) to form UDP-inositol.", "Step 2: Glycerol is activated by reaction with CTP (cytidine triphosphate) to form CDP-glycerol.", "Step 3: UDP-inositol and CDP-glycerol react to form phosphatidylinositol and UDP.", "Step 4: Fatty acids are added to the phosphatidylinositol backbone by esterification to form various phosphatidylinositol species.", "Step 5: The wheat germ is extracted and purified to obtain the phosphatidylinositol, plant, wheat germ (Na+ salt) compound." ] } | |

CAS 编号 |

383907-36-6 |

分子式 |

C43H78NaO13P |

分子量 |

857.0 g/mol |

IUPAC 名称 |

sodium;[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] [(5R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |

InChI |

InChI=1S/C43H79O13P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(45)55-35(34-54-57(51,52)56-43-41(49)39(47)38(46)40(48)42(43)50)33-53-36(44)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h11,13,17-18,35,38-43,46-50H,3-10,12,14-16,19-34H2,1-2H3,(H,51,52);/q;+1/p-1/b13-11-,18-17-;/t35-,38?,39-,40?,41?,42?,43?;/m1./s1 |

InChI 键 |

DCDQYHYLAGWAPO-QXMRYZQYSA-M |

手性 SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1C([C@@H](C(C(C1O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+] |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+] |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+] |

外观 |

Unit:50mg/ml, 1 mlSolvent:chloroformPurity:98+%Physical liquid |

同义词 |

PI (Na+ salt) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-, trans-(9CI)](/img/structure/B594228.png)

![tert-Butyl 4-(6-formylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B594235.png)

![2H-[1,3]Thiazolo[5,4-e][1,2,3]thiadiazine](/img/structure/B594237.png)

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B594246.png)